2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956935-29-8) is a pyrazole-containing carboxylic acid derivative. Its structure features a nitro group at the 4-position of the pyrazole ring, a methyl group at the 2-position of the propanoic acid backbone, and a carboxylic acid functional group. This compound is supplied by Hairui Chemical as a fine chemical product, typically in high purity (≥95%) . Pyrazole derivatives are widely studied for their diverse applications, including pharmaceutical intermediates, agrochemicals, and coordination chemistry ligands.
Properties
IUPAC Name |
2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWODBSEJMYSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitro-1H-pyrazole with 2-methylacrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H9N3O4
- Molecular Weight : 199.16 g/mol
- CAS Number : 956935-29-8
The presence of the nitro group and the pyrazole ring in its structure contributes to its reactivity and potential applications in synthesis and biological activity.
Pharmacological Potential
Research indicates that compounds containing pyrazole moieties often exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific application of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in drug development is being explored for:
- Anti-inflammatory agents : Initial studies suggest that derivatives of this compound may inhibit inflammatory pathways.
- Antimicrobial properties : The compound's structure allows for potential interactions with bacterial enzymes, making it a candidate for antibiotic development.
Case Studies
Several studies have reported the synthesis of pyrazole derivatives that demonstrate enhanced biological activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole-based compounds that showed promising results against various bacterial strains .
Pesticide Development
The unique chemical characteristics of this compound make it a candidate for use in developing new pesticides. Its potential to disrupt pest metabolic pathways could lead to effective agricultural solutions.
Research Findings
Research has indicated that nitro-substituted pyrazoles can act as herbicides or insecticides by targeting specific biochemical pathways in pests. Field trials are necessary to evaluate efficacy and safety .
Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials, particularly in creating polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Case Studies
Recent advancements in polymer chemistry have demonstrated the incorporation of pyrazole derivatives into polymer matrices, resulting in materials with improved thermal and mechanical properties .
Use as a Reference Standard
Due to its defined structure and properties, this compound serves as a reference standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and mass spectrometry.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous pyrazole derivatives:
| Compound Name | Substituents on Pyrazole | Backbone Structure | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 4-Nitro | Propanoic acid (C3 chain) | COOH, CH3, NO2 | 198.16 | 956935-29-8 |
| 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 4-Methyl | Propanoic acid | COOH, CH3 | 154.17 | 1005582-20-6 |
| (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride | 5-(4-Nitrophenyl), 1-Phenyl | α-Amino acid | COOH, NH2, NO2, C6H5 | 438.85 (free base) | Not provided |
| Fluazifop (herbicide) | N/A | Propanoic acid | COOH, CF3, pyridinyloxy-phenoxy | 327.25 | 69806-50-4 |
| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol | 4-Chloro, 5-Methyl | Propanol | OH, Cl, CH3 | 190.65 | Not provided |
Key Observations :
- Agrochemical Relevance: Fluazifop, a phenoxy-propanoic acid herbicide, demonstrates how pyrazole and aromatic substituents can confer pesticidal activity .
Key Findings :
- Acidity : The nitro group in the target compound likely lowers the pKa of the carboxylic acid compared to its methyl-substituted analogue, enhancing solubility in basic aqueous solutions .
- Biological Activity: The α-amino acid derivative () is tailored for drug discovery, leveraging chirality and nitroaryl groups for receptor binding .
- Agrochemical Utility : Fluazifop’s trifluoromethyl and pyridinyloxy groups are critical for herbicidal activity, a design strategy absent in the target compound .
Biological Activity
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a unique combination of a nitro group and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 199.16 g/mol. The structure includes a pyrazole ring substituted with a nitro group at the para position and a propanoic acid side chain.
Synthesis
The synthesis typically involves cyclization reactions between 4-nitro-1H-pyrazole and 2-methylacrylic acid, often facilitated by catalysts such as palladium or copper. Alternative methods may utilize continuous flow reactors, incorporating green chemistry principles to enhance efficiency and sustainability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing cellular signaling pathways. Additionally, the pyrazole moiety can modulate enzyme activity and receptor interactions, contributing to its pharmacological effects .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's efficacy is likely enhanced by the presence of the nitro group, which is known to confer additional reactivity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activities. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This property is particularly relevant for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid | Lacks nitro group | Lower reactivity, less potent antimicrobial effects |
| 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | Additional methyl groups | Enhanced reactivity and potential biological activity |
The presence of both the nitro group and the propanoic acid moiety in this compound distinguishes it from other pyrazole derivatives, conferring unique properties that enhance its biological activity .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several pathogenic bacteria, outperforming some known antibiotics in specific assays .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, researchers demonstrated that treatment with this compound significantly reduced levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via condensation reactions followed by aza-Michael additions. For example, a regioselective approach involves reacting methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate with hydrochloric acid to yield the target structure. Regioselectivity is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic attack at the β-position of the pyrazole ring .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement should use SHELXL, a widely validated program for small-molecule crystallography. SHELXL allows for high-precision refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks, critical for resolving steric effects introduced by the nitro group on the pyrazole ring .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., nitro stretch ~1520 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .
- NMR : ¹H/¹³C NMR to verify regiochemistry (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can experimental design address contradictions in crystallographic data for nitro-pyrazole derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. To resolve:
- Collect high-resolution data (<1.0 Å) to reduce noise.
- Use SHELXD for phase problem solutions and SHELXE for density modification in twinned crystals .
- Validate hydrogen-bonding networks using Hirshfeld surface analysis .
Q. What strategies optimize the synthesis yield of this compound under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the pyrazole nitrogen enhances electrophilicity, favoring aza-Michael addition. However, excessive acidity may hydrolyze the nitro group.
- Neutral/Basic Conditions : Deprotonation of the carboxylic acid improves solubility but may reduce regioselectivity. A pH 6–7 buffer system balances reactivity and stability .
Q. How do computational methods predict the thermodynamic stability of this compound in solution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess intramolecular interactions (e.g., nitro group repulsion with the pyrazole ring).
- MD Simulations : Model solvation effects (e.g., water/DMSO) to predict aggregation or degradation pathways .
Q. What are the challenges in analyzing hydrogen-bonding interactions in polymorphs of this compound?
- Methodological Answer : Polymorphs may exhibit varying hydrogen-bond motifs (e.g., dimeric vs. catemeric carboxylic acid arrangements). Use:
- SCXRD : Resolve packing differences.
- DSC/TGA : Correlate thermal stability with hydrogen-bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
